molecular formula C15H21BO5 B11762530 3-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

3-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B11762530
M. Wt: 292.14 g/mol
InChI Key: MGVNFHCZACNDMH-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound with the molecular formula C15H21BO5. It is a derivative of benzoic acid, featuring an ethoxy group and a boronic ester group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxybenzoic acid and bis(pinacolato)diboron.

    Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. A palladium catalyst, such as Pd(dppf)Cl2, is often used to facilitate the coupling reaction.

    Procedure: The 3-ethoxybenzoic acid is reacted with bis(pinacolato)diboron in the presence of the palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Purification: After the reaction is complete, the product is purified using standard techniques such as column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidation products.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions under appropriate conditions

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate.

Major Products

    Coupling Products: Biaryl compounds or other coupled products from Suzuki-Miyaura reactions.

    Oxidation Products: Boronic acids or borate esters.

    Substitution Products: Compounds with substituted ethoxy groups

Scientific Research Applications

3-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The ethoxy group may also participate in various substitution reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness

3-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct reactivity and properties. The presence of both the ethoxy and boronic ester groups allows for versatile applications in organic synthesis and materials science .

Properties

Molecular Formula

C15H21BO5

Molecular Weight

292.14 g/mol

IUPAC Name

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C15H21BO5/c1-6-19-12-8-10(13(17)18)7-11(9-12)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,17,18)

InChI Key

MGVNFHCZACNDMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C(=O)O

Origin of Product

United States

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